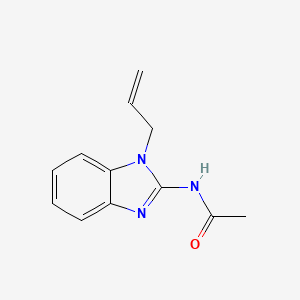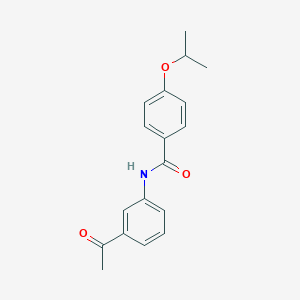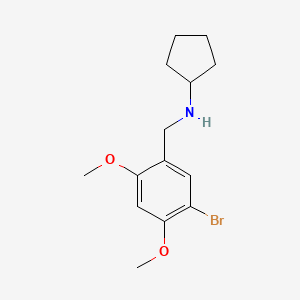![molecular formula C22H28N2O B5856949 4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)
4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide, also known as A-796260, is a synthetic compound that belongs to the class of opioid receptor agonists. It is a potent and selective agonist of the mu-opioid receptor and has been extensively studied for its potential applications in pain management and addiction treatment.
Mécanisme D'action
4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide exerts its pharmacological effects by binding to the mu-opioid receptor and activating downstream signaling pathways that lead to the inhibition of pain transmission and the modulation of reward pathways in the brain. It has been shown to be highly effective in reducing pain sensitivity and suppressing drug-seeking behavior in preclinical models.
Biochemical and Physiological Effects:
4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have a low potential for producing tolerance, dependence, and abuse liability, which are common side effects of traditional opioid drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide for lab experiments is its high selectivity and affinity for the mu-opioid receptor, which allows for precise targeting of this receptor subtype. However, one of the limitations of 4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide is its relatively short half-life, which may require frequent dosing in certain experimental settings.
Orientations Futures
There are several potential future directions for the research and development of 4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide and related compounds. These include the optimization of its pharmacological properties, such as its half-life and bioavailability, the exploration of its potential applications in the treatment of other conditions, such as depression and anxiety, and the investigation of its mechanisms of action at the molecular level. Additionally, the development of novel drug delivery systems, such as sustained-release formulations, may enhance the therapeutic potential of 4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide and improve its clinical utility.
Méthodes De Synthèse
The synthesis of 4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide involves several steps, including the preparation of the key intermediate 2-(4-methyl-1-piperidinyl)phenylboronic acid, which is then coupled with 4-isopropylbenzoyl chloride in the presence of a palladium catalyst. The resulting product is purified through column chromatography and recrystallization to obtain 4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide in high purity.
Applications De Recherche Scientifique
4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has been widely used in scientific research to investigate its potential applications in pain management and addiction treatment. It has been shown to have a high affinity and selectivity for the mu-opioid receptor, which is a key target for the development of new analgesic and anti-addiction drugs.
Propriétés
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-16(2)18-8-10-19(11-9-18)22(25)23-20-6-4-5-7-21(20)24-14-12-17(3)13-15-24/h4-11,16-17H,12-15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBOTEBIEYTHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]-4-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)
![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)


![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)